molecular formula C5H8F2O B1432627 [1-(Difluoromethyl)cyclopropyl]methanol CAS No. 1314402-08-8

[1-(Difluoromethyl)cyclopropyl]methanol

Cat. No. B1432627
M. Wt: 122.11 g/mol
InChI Key: PPYIICYIHBXOEB-UHFFFAOYSA-N
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Description

“[1-(Difluoromethyl)cyclopropyl]methanol” is a compound with the molecular formula C5H8F2O and a molecular weight of 122.11 .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .


Molecular Structure Analysis

The InChI code for [1-(Difluoromethyl)cyclopropyl]methanol is 1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2 . The InChI key is PPYIICYIHBXOEB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .


Physical And Chemical Properties Analysis

The predicted boiling point of [1-(Difluoromethyl)cyclopropyl]methanol is 126.1±15.0 °C . The predicted density is 1.218±0.06 g/cm3 . The pKa is predicted to be 15.10±0.10 .

Scientific Research Applications

Methanol in Energy Recovery and Environmental Applications

Methanol and its derivatives play a crucial role in energy recovery systems and environmental applications. Methanotrophs, bacteria that use methane as their sole carbon source, demonstrate the versatility of methanol in biotechnological applications, including the production of single-cell protein, biopolymers, and components for nanotechnology applications. Methanol's role in generating valuable products like lipids for biodiesel and health supplements, as well as its use in bioremediation and chemical transformations, showcases its broad utility in sustainable technologies and environmental preservation (Strong, Xie, & Clarke, 2015).

Methanol as a Fuel

The utilization of methanol as a fuel, either directly or as a blend with gasoline, highlights its importance in the pursuit of cleaner energy sources. Methanol's clean-burning properties make it a suitable alternative to traditional fuels, reducing emissions and improving air quality. Its application in direct methanol fuel cells (DMFCs) and the development of catalysts for methanol oxidation further underline its potential in renewable energy technologies (Cybulski, 1994).

Methanol in Chemical Synthesis

Methanol serves as a key intermediate in various chemical synthesis processes, including the production of hydrogen via methanol steam reforming and the direct oxidation of methane to methanol. Research into catalyst development and reaction mechanisms for these processes is vital for advancing sustainable chemical production methods. The exploration of novel catalysts, such as those based on metal-organic frameworks (MOFs), for methanol synthesis from CO2, represents a significant step towards green chemistry and carbon recycling (García et al., 2021).

Methanol in Analytical and Diagnostic Applications

The detection of methanol as a marker for the degradation of insulating paper in transformer insulating oil exemplifies its application in analytical and diagnostic fields. Methanol's role as a chemical marker for assessing solid insulation condition in power transformers emphasizes its utility in monitoring and maintaining critical infrastructure (Jalbert et al., 2019).

Safety And Hazards

The compound is classified as an extremely flammable gas (H220) and contains gas under pressure; it may explode if heated (H280) . It may displace oxygen and cause rapid suffocation .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins represents an exciting departure in this sub-field .

properties

IUPAC Name

[1-(difluoromethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c6-4(7)5(3-8)1-2-5/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYIICYIHBXOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Difluoromethyl)cyclopropyl]methanol

CAS RN

1314402-08-8
Record name [1-(difluoromethyl)cyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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